ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate
Overview
Description
Ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate is an ester compound characterized by its unique structure, which includes a benzoate group, an ethyl ester, and a phenylprop-2-enoyl moiety. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities and interactions with biomolecules
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture to facilitate the esterification process
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The process may include:
Reagents: Similar to laboratory synthesis but on a larger scale
Conditions: Controlled temperature and pressure to ensure consistent product quality
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol
Reduction: Converting the ester into an alcohol using reducing agents like lithium aluminum hydride
Substitution: Replacing functional groups within the molecule under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water
Reduction: Lithium aluminum hydride in anhydrous conditions
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol
Reduction: Alcohol
Substitution: Depends on the nucleophile used
Mechanism of Action
The mechanism of action of ethyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The phenylprop-2-enoyl moiety may also play a role in its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features
Methyl 2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}benzoate: A methyl ester variant
Isopropyl benzoate: Another ester with a different alkyl group
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-11-7-8-12-17(16)20-18(21)14(2)13-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,21)/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDFJWWTXOACBE-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C\C2=CC=CC=C2)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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